molecular formula C14H16N2O5 B1460152 3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1955492-68-8

3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B1460152
CAS RN: 1955492-68-8
M. Wt: 292.29 g/mol
InChI Key: VGVOOQMTLKOSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O5/c1-21-11-5-3-2-4-9 (11)8-16-13 (19)10 (15-14 (16)20)6-7-12 (17)18/h2-5,10H,6-8H2,1H3, (H,15,20) (H,17,18) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antiproliferative Activity

  • A study by Božić et al. (2017) synthesized a series of propanoic acid derivatives, similar in structure to the compound , and evaluated their antiproliferative activity against human colon cancer, breast cancer, and myelogenous leukemia cell lines. This research suggests potential applications in cancer treatment (Božić et al., 2017).

Neuroexcitants Synthesis

  • Pajouhesh et al. (2000) described the synthesis of neuroexcitant analogues, which are structurally related to the compound . Such compounds have potential applications in neuroscience research, particularly in studying neuroexcitation mechanisms (Pajouhesh et al., 2000).

Antimicrobial Activity

  • Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds with structural similarities to the query compound. They demonstrated antimicrobial activity against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Alhameed et al., 2019).

Laccase-Catalyzed Reactions

  • Kawai et al. (1999) studied the degradation of lignin model compounds by laccase, using compounds structurally related to the query compound. This research has implications for understanding and enhancing the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1999).

Anticancer Agents Development

  • Penthala et al. (2010) synthesized indolin-2-one analogs, structurally related to the query compound, and evaluated their cytotoxicity against various human tumor cell lines. The results suggest potential applications in the development of novel anticancer agents (Penthala et al., 2010).

properties

IUPAC Name

3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)8-16-13(19)10(15-14(16)20)6-7-12(17)18/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOOQMTLKOSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 5
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3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 6
3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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